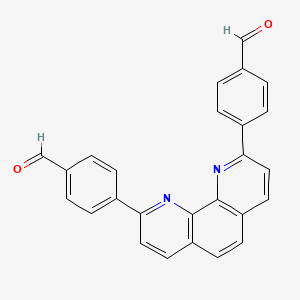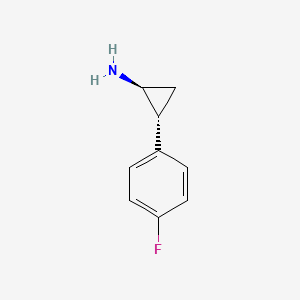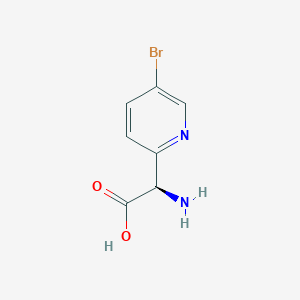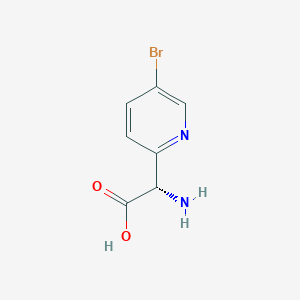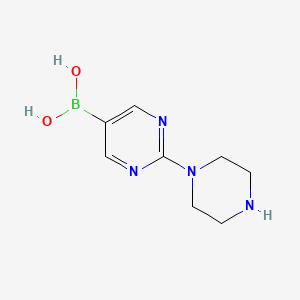
(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid
説明
“(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C9H14BN3O2 . It has an average mass of 207.037 Da and a monoisotopic mass of 207.117905 Da .
Synthesis Analysis
The synthesis of boronic acids, including “(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid”, typically involves the use of primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Molecular Structure Analysis
The molecular structure of “(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid” consists of a pyrimidine ring attached to a piperazine ring via a boronic acid group . The boronic acid group is trivalent, meaning it forms three bonds, and is attached to the pyrimidine ring at the 5-position .Physical And Chemical Properties Analysis
“(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid” is a solid compound . Its empirical formula is C9H14BN3O2, and it has a molecular weight of 207.04 .科学的研究の応用
Polyamide Synthesis
In the field of polymer chemistry, (2-Piperazin-1-ylpyrimidin-5-yl)boronic acid plays a role in the synthesis of polyamides. Hattori and Kinoshita (1979) described the synthesis of polyamides containing theophylline and thymine, where derivatives of this compound were used. These polyamides are significant due to their solubility in organic solvents and potential applications in material science (Hattori & Kinoshita, 1979).
Antimicrobial Activity
A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized novel N-aryl derivatives incorporating (2-Piperazin-1-ylpyrimidin-5-yl)boronic acid and evaluated their antimicrobial properties. They found that these derivatives exhibit potential antimicrobial activity against various bacterial and fungal strains, highlighting the compound's significance in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Piperazinones Synthesis
Petasis and Patel (2000) reported the synthesis of piperazinones from 1,2-diamines and organoboronic acids, including (2-Piperazin-1-ylpyrimidin-5-yl)boronic acid. This synthesis process is significant in medicinal chemistry for creating compounds with potential pharmacological activities (Petasis & Patel, 2000).
Sonochemistry in Synthesis
Tabassum, Govindaraju, and Pasha (2017) utilized sonochemistry for the synthesis of novel pyridylpiperazine derivatives catalyzed by meglumine in water. This innovative approach is notable for its efficiency and environmental friendliness, representing a significant advancement in green chemistry (Tabassum, Govindaraju, & Pasha, 2017).
特性
IUPAC Name |
(2-piperazin-1-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN4O2/c14-9(15)7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFCYOAKDHUULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCNCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



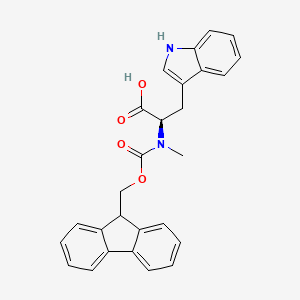
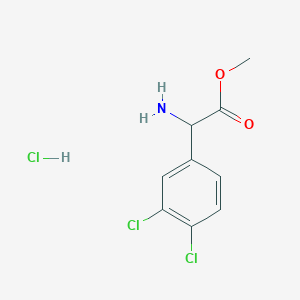

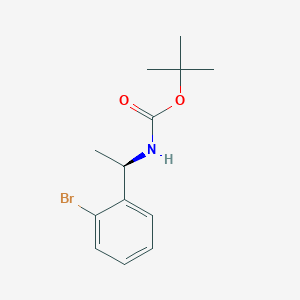
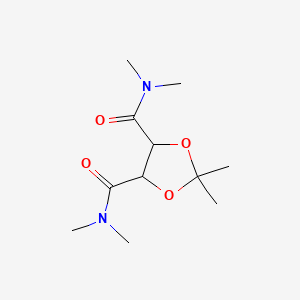
![1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-](/img/structure/B3067420.png)
![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)
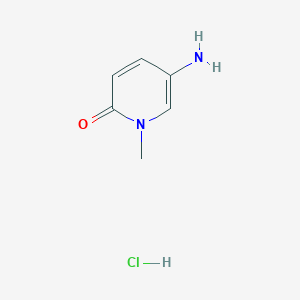
![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)
![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)
